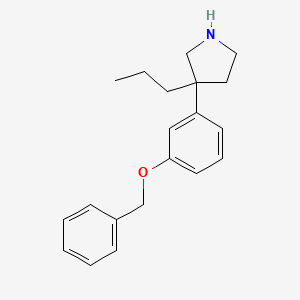
Benzenamine, 4-(diethylphosphinyl)-N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(4-(ethylamino)phenyl)phosphine oxide is an organophosphorus compound that features a phosphine oxide group attached to a phenyl ring substituted with an ethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(4-(ethylamino)phenyl)phosphine oxide typically involves the alkylation of diethoxymethyl phenylphosphine oxide with an appropriate alkyl halide, followed by deprotection and further functionalization steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(4-(ethylamino)phenyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphines.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diethyl(4-(ethylamino)phenyl)phosphine oxide has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism by which diethyl(4-(ethylamino)phenyl)phosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphine oxide group can act as a ligand, forming stable complexes with transition metals, which can then catalyze various organic transformations. The ethylamino group can also interact with biological targets, influencing enzyme activity and protein function .
Comparación Con Compuestos Similares
Similar Compounds
Diethylphenylphosphine oxide: Similar in structure but lacks the ethylamino group.
Diethylphosphite: Contains a phosphonate group instead of a phosphine oxide group.
Aminophosphine oxides: A broader class of compounds with similar functional groups.
Uniqueness
Diethyl(4-(ethylamino)phenyl)phosphine oxide is unique due to the presence of both the ethylamino and phosphine oxide groups, which confer distinct chemical reactivity and coordination properties. This dual functionality makes it particularly valuable in catalysis and coordination chemistry, as well as in biological applications where specific interactions with enzymes and proteins are required.
Propiedades
Número CAS |
87981-13-3 |
|---|---|
Fórmula molecular |
C12H20NOP |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
4-diethylphosphoryl-N-ethylaniline |
InChI |
InChI=1S/C12H20NOP/c1-4-13-11-7-9-12(10-8-11)15(14,5-2)6-3/h7-10,13H,4-6H2,1-3H3 |
Clave InChI |
PVNVZLXAQHKQGI-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C=C1)P(=O)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-](/img/structure/B15211693.png)

![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)


![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)




![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)

![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)

